
Bevantolol
Descripción general
Descripción
Bevantolol is a beta-1 adrenoceptor antagonist that has been shown to be effective in the treatment of angina pectoris and hypertension . It acts as both a beta blocker and a calcium channel blocker, making it unique among similar compounds . The chemical formula of this compound is C20H27NO4, and it is known for its cardioselective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bevantolol involves the reaction of 3-(m-tolyloxy)-1,2-epoxypropane with an excess mole of beta-(3,4-dimethoxyphenyl)ethylamine . This reaction typically occurs under controlled conditions to ensure the formation of the desired product without significant side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Bevantolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
Cardiovascular Applications
Hypertension Management
Bevantolol has been shown to effectively manage mild to moderate essential hypertension. In a multicenter study involving 139 patients, doses ranging from 200 to 400 mg/day resulted in significant reductions in diastolic blood pressure over an eight-week period. The study indicated that twice-daily dosing maintained efficacy for at least 12 hours post-administration .
Angina Pectoris
In addition to hypertension, this compound is effective for treating stable angina pectoris. Clinical comparisons have demonstrated that its efficacy is comparable to other established beta-blockers like atenolol and propranolol, with a favorable safety profile .
Long-Term Safety Profile
Longitudinal studies have indicated that this compound is well tolerated over extended periods, with adverse effects similar to those observed with placebo. Most reported adverse events were mild to moderate, and very few patients discontinued treatment due to side effects .
Neurological Applications
Huntington’s Disease
Recent studies have explored this compound's potential as a treatment for chorea associated with Huntington's disease. A proof-of-concept phase IIa study assessed its efficacy as a vesicular monoamine transporter type 2 (VMAT2) inhibitor. Results showed that approximately 57% of participants experienced significant improvements in chorea symptoms compared to placebo, indicating potential for repurposing this compound in neurological disorders .
Data Summary
Application | Condition | Efficacy | Safety Profile |
---|---|---|---|
Cardiovascular | Hypertension | Effective at 200-400 mg/day | Well tolerated; mild/moderate AEs |
Cardiovascular | Angina Pectoris | Comparable to atenolol | Similar adverse effects as placebo |
Neurological | Huntington’s Disease | Improvement in chorea symptoms | Mild elevations in prolactin levels |
Case Studies
- Hypertension Management Study : A double-blind study demonstrated that this compound significantly reduced diastolic blood pressure compared to placebo over eight weeks with minimal adverse effects reported .
- Huntington’s Disease Study : In a randomized crossover study involving 32 patients, this compound showed a statistically significant improvement in chorea scores compared to placebo, highlighting its potential beyond cardiovascular applications .
Mecanismo De Acción
Bevantolol exerts its effects by binding and antagonizing beta-1 receptors, inhibiting the normal epinephrine-mediated sympathetic actions such as increased heart rate . This results in decreased preload and blood pressure. Additionally, this compound has agonist and antagonist effects on alpha-receptors, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
- Atenolol
- Metoprolol
- Propranolol
- Bisoprolol
Uniqueness: Bevantolol’s dual action as a beta blocker and calcium channel blocker sets it apart from other beta blockers, making it a valuable compound in the treatment of cardiovascular diseases .
Actividad Biológica
Bevantolol is a selective beta-1 adrenergic antagonist that has been primarily investigated for its efficacy in treating hypertension and angina pectoris. This compound is characterized by its high selectivity for beta-1 receptors, minimal intrinsic sympathomimetic activity, and weak local anesthetic properties. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and safety profile.
Pharmacodynamics
This compound exhibits a significant affinity for beta-1 adrenergic receptors, which are predominantly located in the heart. By selectively blocking these receptors, this compound effectively reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure.
Key Pharmacodynamic Properties:
- Selectivity : High selectivity for beta-1 over beta-2 receptors.
- Sympathomimetic Activity : Devoid of intrinsic sympathomimetic activity.
- Local Anesthetic Effect : Weak local anesthetic properties.
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in managing hypertension and angina. A systematic review of randomized controlled trials (RCTs) highlighted its effectiveness compared to other beta-blockers.
Blood Pressure Lowering Efficacy
A meta-analysis of 56 RCTs involving 7812 patients demonstrated that beta-1 selective blockers, including this compound, significantly lowered systolic blood pressure (SBP) by an average of -10.4 mmHg and diastolic blood pressure (DBP) by -8.3 mmHg compared to placebo .
Comparative Efficacy
In clinical trials, this compound was shown to be as effective as atenolol and propranolol in treating mild to moderate hypertension. Specifically:
- Hypertension : Comparable efficacy to atenolol and propranolol.
- Angina Pectoris : Favorable comparison with atenolol in reducing anginal episodes.
Dose Response Studies
In a double-blind study assessing dose response, patients began treatment with 100 mg/day of this compound, which was titrated upward based on individual response. The results indicated a significant reduction in blood pressure at higher doses, affirming the drug's efficacy in dose-dependent scenarios .
Study Design | Initial Dose (mg/day) | Titration Period | Outcome |
---|---|---|---|
Double-blind RCT | 100 | 2 weeks | Significant BP reduction |
Safety Profile
This compound has generally been well-tolerated among patients. Adverse effects were minimal, with few patients discontinuing treatment due to side effects. Commonly reported adverse effects include fatigue, dizziness, and bradycardia.
Case Study Insights
A proof-of-concept study involving patients with Huntington's disease indicated that SOM3355 (this compound hydrochloride) was well-tolerated and demonstrated potential benefits in reducing chorea symptoms . This suggests that this compound may have applications beyond traditional cardiovascular indications.
Propiedades
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLAFSUPPDYFEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42864-78-8 (hydrochloride) | |
Record name | Bevantolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059170239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70860597 | |
Record name | Bevantolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bevantolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015409 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.37e-02 g/L | |
Record name | Bevantolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015409 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Animal experiments confirm both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors. By binding and antagonizing beta-1 receptors Bevantolol inhibits the normal normal epinephrine-mediated sympathetic actions such as increased heart rate. This has the effect of decreasing preload and blood pressure. | |
Record name | Bevantolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01295 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59170-23-9 | |
Record name | Bevantolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59170-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bevantolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059170239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bevantolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01295 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 59170-23-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bevantolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEVANTOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZXW6ZV21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bevantolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015409 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
137-138 °C, 137 - 138 °C | |
Record name | Bevantolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01295 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bevantolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015409 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.